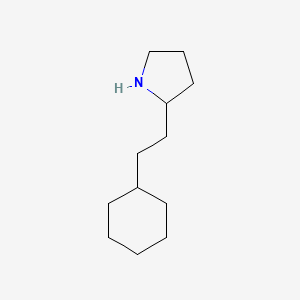

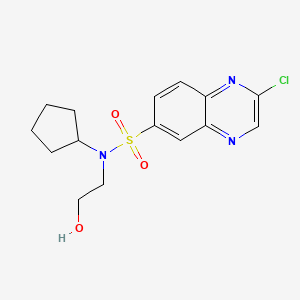

2-(2-Cyclohexylethyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been widely studied in drug discovery . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

2-(2-Cyclohexylethyl)pyrrolidine contains total 37 bond(s); 14 non-H bond(s), 3 rotatable bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 Pyrrolidine(s) .Chemical Reactions Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .科学的研究の応用

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases. Here’s why it’s so interesting:

- Bioactive Molecules : Researchers have identified bioactive compounds containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives .

Carbonic Anhydrase Inhibition

Pyrrolidine-2,5-dione (a derivative of pyrrolidine) has been evaluated for its inhibitory activity on carbonic anhydrase (CA) isoenzymes. These enzymes play crucial roles in various diseases, such as retinal disorders and glaucoma .

Materials Science

In materials science, pyrrolidine derivatives find applications in:

Agrochemicals and Pesticides

Researchers explore pyrrolidine derivatives for their potential as agrochemicals, including insecticides and fungicides.

Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, Article number 34 (2021). Read more

Safety and Hazards

将来の方向性

作用機序

Target of Action

Pyrrolidine derivatives, including 2-(2-cyclohexylethyl)pyrrolidine, are known to interact with a variety of biological targets due to their versatile scaffold . These targets can range from enzymes to receptors, and their roles can vary widely depending on the specific derivative and its functional groups .

Mode of Action

For instance, they can act as inhibitors, activators, or modulators, depending on the specific derivative and target . The interaction between the compound and its targets can lead to changes in the target’s function, which can ultimately result in various biological effects .

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities . These pathways can include metabolic pathways, signal transduction pathways, and others . The downstream effects of these pathway alterations can vary widely and can lead to a range of biological outcomes .

Pharmacokinetics

It is known that the pyrrolidine ring is a common feature in many drugs and is often associated with good bioavailability . The specific ADME properties of 2-(2-Cyclohexylethyl)pyrrolidine would likely depend on factors such as its specific chemical structure, formulation, route of administration, and others .

Result of Action

Given the diverse biological activities of pyrrolidine derivatives, it is likely that the compound could have a range of potential effects at the molecular and cellular level . These effects could include changes in enzyme activity, alterations in signal transduction, modulation of receptor function, and others .

Action Environment

The action, efficacy, and stability of 2-(2-Cyclohexylethyl)pyrrolidine can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, presence of other compounds, and others . For instance, the stability of the compound could be affected by factors such as temperature and pH, while its efficacy could be influenced by the presence of other compounds .

特性

IUPAC Name |

2-(2-cyclohexylethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h11-13H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVYCDIPKWSKAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Cyclohexylethyl)pyrrolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide](/img/structure/B2356725.png)

![ethyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2356727.png)

![Methyl 2-[(3-aminocyclobutyl)-ethylamino]acetate](/img/structure/B2356731.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356732.png)

![methyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2356733.png)

![1-[2-(5-Chloro-2-methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2356737.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)